molecular formula C9H9BrO3 B7865938 Methyl 2-(2-bromophenyl)-2-hydroxyacetate

Methyl 2-(2-bromophenyl)-2-hydroxyacetate

Cat. No.: B7865938
M. Wt: 245.07 g/mol
InChI Key: YMDUHSJVKGJWQW-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetate group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the bromination of methyl 2-phenyl-2-hydroxyacetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method allows for the selective introduction of the bromine atom at the ortho position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products

    Substitution: Formation of 2-(2-substituted phenyl)-2-hydroxyacetates.

    Oxidation: Formation of methyl 2-(2-bromophenyl)-2-oxoacetate.

    Reduction: Formation of 2-(2-bromophenyl)-2-hydroxyethanol.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-(2-bromophenyl)-2-hydroxyacetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for developing drugs targeting specific biological pathways.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Effective against several pathogens, including Gram-positive bacteria and fungi.
  • Cytotoxicity : Shows potential in cancer treatment by selectively targeting cancerous cells while sparing normal cells.
  • Enzyme Inhibition : May inhibit key metabolic enzymes, influencing bacterial survival and cancer cell proliferation.

Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values observed in studies evaluating the antimicrobial activity of this compound:

PathogenMIC (µg/mL)MBC (µg/mL)Notes
Staphylococcus aureus0.51.0Significant inhibition of biofilm formation
Escherichia coli1.02.0Effective against resistant strains
Candida albicans0.250.5Exhibits antifungal activity

Cytotoxicity Assessment

The following table presents the IC50 values measured against different cancer cell lines:

Cell LineIC50 (µM)Selectivity Notes
SKOV3>60Low toxicity in non-target cells
A549>60Maintains antimicrobial effectiveness
MRC5>60Non-toxic to normal cells

Antimicrobial Efficacy Study

A study evaluating various derivatives of this compound revealed that one derivative exhibited an MIC of 0.22 µg/mL against Staphylococcus aureus, showcasing superior efficacy compared to standard antibiotics like Ciprofloxacin.

Cytotoxicity Profile

In another study, the cytotoxicity of the compound was assessed across several cancer cell lines, demonstrating selective action that spares non-malignant cells while effectively targeting cancerous ones.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenyl)-2-hydroxyacetate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenyl-2-hydroxyacetate: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 2-(4-bromophenyl)-2-hydroxyacetate: The bromine atom is positioned at the para position, leading to variations in chemical behavior.

    Methyl 2-(2-chlorophenyl)-2-hydroxyacetate: Contains a chlorine atom instead of bromine, affecting its reactivity and properties.

Uniqueness

Methyl 2-(2-bromophenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom at the ortho position of the phenyl ring. This structural feature imparts distinct reactivity and allows for selective functionalization, making it valuable in various synthetic applications.

Biological Activity

Methyl 2-(2-bromophenyl)-2-hydroxyacetate, an organic compound with the molecular formula C9H9BrO2C_9H_9BrO_2, has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H9BrO2C_9H_9BrO_2
  • IUPAC Name : this compound
  • Physical Appearance : Colorless liquid

The compound features a bromophenyl group and a hydroxyacetate moiety that enhance its reactivity and biological interactions. The presence of the bromine atom is particularly significant, as it increases the compound's susceptibility to nucleophilic attacks, facilitating various substitution reactions within biological systems.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Modulation :
    • The compound has been shown to inhibit key enzymes such as mammalian collagenase and elastase, which are involved in the degradation of collagen and elastin. This inhibition can lead to alterations in extracellular matrix composition, affecting cellular processes such as adhesion and migration.
    • It may also interact with glycine N-acyltransferases, influencing fatty acid metabolism and signaling pathways.
  • Receptor Binding :
    • The structural features of this compound enable it to bind effectively to various receptors, potentially modulating physiological responses related to inflammation and pain perception.
  • Biochemical Pathways :
    • This compound participates in biochemical pathways by affecting the Suzuki–Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description
Enzyme Inhibition Inhibits collagenase and elastase, impacting extracellular matrix dynamics
Metabolic Influence Modulates metabolic pathways through interactions with glycine N-acyltransferases
Receptor Interaction Potential binding to receptors involved in inflammatory responses
Synthetic Utility Serves as an intermediate in pharmaceutical syntheses, particularly in drug development processes

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • A study highlighted its role as a biochemical probe to investigate enzyme mechanisms, demonstrating its utility in studying metabolic pathways.
  • Another investigation focused on its interactions with specific molecular targets, revealing that the compound's bromine atom plays a critical role in binding dynamics with enzymes and receptors.
  • Research has also indicated that this compound could be explored for therapeutic applications due to its enzyme modulation properties, particularly in conditions related to tissue remodeling and inflammation.

Properties

IUPAC Name

methyl 2-(2-bromophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDUHSJVKGJWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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